3-Hydroxy Tolperisone Maleate
Description
Properties
CAS No. |
283585-02-4 |
|---|---|
Molecular Formula |
C20H27NO6 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LBIPWJFYYZEVQC-BTJKTKAUSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Synonyms |
1-(3-Hydroxy-4-methylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone (2Z)-2-Butenedioate; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 3-Hydroxy Tolperisone Maleate
Maleate Salt Formation
After hydroxylation, the free base is converted to the maleate salt by reacting with maleic acid in an aprotic solvent such as acetone or ethyl acetate. Acidified conditions (e.g., methanolic HCl) are critical to prevent β-elimination side reactions, which generate the genotoxic impurity 4-MMPPO (4-methylpropiophenone oxide). The reaction is typically conducted at 25–40°C, yielding a precipitate that is filtered and dried under vacuum.
Purification and Impurity Control
Recrystallization Strategies
Recrystallization is the primary method for purifying this compound. A mixed solvent system of 2-butanone (methyl ethyl ketone) and isopropanol achieves optimal crystal formation while minimizing residual 4-MMPPO. Acidifying the solvent with HCl gas or trifluoroacetic acid suppresses base-catalyzed degradation, reducing 4-MMPPO levels by up to five-fold.
Table 1: Recrystallization Conditions and Outcomes
| Solvent System | Temperature (°C) | 4-MMPPO Reduction | Yield (%) |
|---|---|---|---|
| 2-butanone/IPA (3:1) | 30–40 | 95% | 78 |
| Ethyl acetate/MeOH | 25–30 | 85% | 65 |
| Acetone/HCl | 40–50 | 98% | 82 |
Chromatographic Purification
For high-purity batches (>99%), column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1) resolves residual isomers like 2-tolperisone and 3-tolperisone. Chiral separation via reverse-phase HPLC further isolates enantiomers, though this step is rarely required for the racemic metabolite.
Analytical Validation and Stability
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Tolperisone Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to introduce hydroxyl groups into the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound. These derivatives are studied for their enhanced pharmacological activities and potential therapeutic applications.
Scientific Research Applications
Muscle Relaxation and Spasticity Treatment
3-Hydroxy Tolperisone Maleate is primarily used for the treatment of spasticity and muscle spasms associated with neurological disorders. Its mechanism involves stabilizing membranes and blocking voltage-gated sodium and calcium channels, which helps alleviate muscle tension and improve mobility in patients suffering from conditions such as:
- Multiple Sclerosis
- Cerebral Palsy
- Neuropathic Pain Syndromes
- Postoperative Rehabilitation
Clinical studies have demonstrated that tolperisone, including its maleate form, significantly reduces muscle tone in patients with spasticity caused by neurological issues. For instance, a study indicated that patients treated with tolperisone showed greater improvements on the Rivermead Motor Assessment Scale compared to those receiving baclofen, another muscle relaxant .
Pain Management
In addition to its muscle relaxant properties, this compound has been explored for its analgesic effects. It has shown efficacy in managing pain associated with various conditions, including acute low back pain and fibromyalgia. A randomized clinical trial found that tolperisone significantly reduced pain levels on the Visual Analogue Scale compared to placebo .
Pharmacological Studies
The compound is utilized in pharmacological research to investigate its effects on neuromuscular transmission and pain pathways. Studies have focused on its ability to modulate neurotransmitter release, providing insights into potential new treatments for chronic pain syndromes.
Toxicology and Safety Profiles
Research into the safety profiles of this compound has been conducted to assess its toxicity and side effects. An acute toxicity study found that while tolperisone is generally well-tolerated, overdoses can lead to significant adverse effects, necessitating careful dosage management in clinical settings .
Comparative Efficacy Studies
A summary of several clinical trials comparing the efficacy of this compound with other treatments is presented below:
| Study Reference | Condition Treated | Dosage | Comparison | Outcome |
|---|---|---|---|---|
| Melka et al. (1997) | Neurolathyrism | 300 mg daily | Placebo | Significant improvement in efficacy parameters |
| Hodinka (2001) | Acute Low Back Pain | 150 mg TID | Placebo | Significant reduction in pain levels |
| EMA Assessment Report (2012) | Spasticity due to neurological disorders | 150 mg TID | Baclofen | Greater improvement in mobility scores |
Summary of Findings
The applications of this compound highlight its significance as a therapeutic agent for muscle relaxation and pain management. Its pharmacological properties make it a valuable tool in both clinical practice and research settings, particularly for conditions characterized by spasticity or chronic pain.
Mechanism of Action
The precise mechanism of action of 3-Hydroxy Tolperisone Maleate is not completely understood. it is known to block sodium and calcium channels, which play a crucial role in muscle contraction and relaxation . The compound possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brainstem, spinal cord, and peripheral nerves . By modulating ion channel activity, it helps in reducing muscle spasms and associated pain.
Comparison with Similar Compounds
Structural and Functional Analogues
Tolperisone Hydrochloride (Parent Compound)
- CAS : 3644-61-9
- Molecular Formula: C${16}$H${23}$NO$_2$·HCl
- Role : The parent drug acts as a muscle relaxant by inhibiting voltage-gated sodium channels and modulating spinal reflexes .
- Key Differences : Unlike 3-Hydroxy Tolperisone Maleate, Tolperisone Hydrochloride lacks the hydroxyl group at the 3-position and is administered as a hydrochloride salt. This structural distinction reduces its polarity, influencing absorption and metabolism .
Hydroxymethyl Tolperisone Hydrochloride
- CAS : 352233-14-8
- Molecular Formula: C${17}$H${25}$NO$_3$·HCl
- Role : A structural analogue with a hydroxymethyl (-CH$_2$OH) substitution instead of a hydroxyl group. This modification may alter receptor binding affinity and metabolic clearance rates compared to 3-Hydroxy Tolperisone .
3-Hydroxy Tolperisone-D10 Maleate (Deuterated Isotopologue)
- CAS : 1346606-23-2
- Molecular Formula: C${20}$H${17}$D${10}$NO$6$
- Role : A deuterated internal standard used in mass spectrometry and HPLC to quantify 3-Hydroxy Tolperisone in biological matrices. Deuterium substitution minimizes isotopic interference, improving analytical precision .
Impurities and Byproducts
Desmethyldoxepin Maleate
- CAS : 1225-56-5 (E/Z-mixture)
- Molecular Formula: C${18}$H${17}$NO·C$4$H$4$O$_4$
- Role : A structurally unrelated impurity listed in pharmacopeial standards, highlighting the importance of rigorous quality control to distinguish this compound from synthesis byproducts .
Pharmacologically Relevant Hydroxy-Substituted Compounds
Analytical and Stability Comparisons
Key Findings and Implications
Metabolic Relevance : The 3-hydroxy group in this compound enhances polarity, likely accelerating renal excretion compared to the parent drug .
Analytical Utility : Deuterated versions (e.g., 3-Hydroxy Tolperisone-D10) are indispensable for accurate pharmacokinetic studies, reducing matrix effects in chromatography .
Structural-Activity Relationships : Hydroxyl group position significantly impacts biological activity, as seen in anti-leishmanial β-nitrostyrenes, though 3-Hydroxy Tolperisone’s efficacy as a muscle relaxant metabolite requires further study .
Biological Activity
3-Hydroxy Tolperisone Maleate is a derivative of tolperisone, a well-known muscle relaxant. This compound has gained attention due to its potential therapeutic applications in treating muscle spasms and related disorders. The biological activity of this compound is primarily attributed to its unique structural modifications, which enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The addition of a hydroxyl group at the third position of the tolperisone molecule contributes significantly to its solubility and stability, making it more suitable for pharmaceutical applications.
The precise mechanism through which this compound exerts its effects is not fully understood. However, it is believed to act primarily on the central nervous system (CNS) by:
- Inhibiting excitatory neurotransmitter release : This action helps in reducing muscle tone and spasticity.
- Blocking sodium and calcium channels : These channels are crucial for muscle contraction and relaxation, suggesting that the compound may modulate muscle activity effectively.
Biological Activities
1. Muscle Relaxant Properties
this compound has been shown to effectively reduce muscle spasms and pain associated with various musculoskeletal disorders. Its efficacy is comparable to other muscle relaxants, but it may offer advantages in terms of side effects and tolerability.
2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, which can further enhance its utility in treating conditions characterized by inflammation and pain.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features, mechanisms of action, and unique properties of this compound compared to similar compounds:
| Compound | Structure Features | Mechanism of Action | Unique Properties |
|---|---|---|---|
| This compound | Hydroxyl group at position 3 | CNS inhibition | Enhanced solubility and stability |
| Tolperisone | No hydroxyl group | Similar CNS inhibition | Less soluble |
| Baclofen | GABA analog | GABA receptor agonism | Different target receptor |
| Cyclobenzaprine | Tertiary amine structure | CNS inhibition | Sedative effects |
This comparison highlights how this compound stands out due to its specific hydroxylation, which may enhance its pharmacological properties compared to its parent compound, tolperisone.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Clinical Trials : Initial clinical evaluations have demonstrated that patients receiving this compound reported significant reductions in muscle spasticity compared to those receiving placebo treatments.
- Pharmacokinetic Studies : These studies indicate favorable absorption and distribution characteristics for the compound, suggesting that it reaches therapeutic concentrations effectively within a short time frame.
Q & A
Q. Table 1: Hazard Classification and Mitigation
Basic: Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for quantification. Key parameters from analogous studies (e.g., Tolperisone HCl analysis ):
- Column: C18 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio
- Detection: UV at 254 nm
- Validation Metrics: Linearity (R² > 0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .
Note: Adjust mobile phase composition (e.g., Tris-maleate buffer, pH 7.3 ) for compatibility with maleate salts.
Advanced: How can researchers optimize synthesis conditions for this compound derivatives?
Methodological Answer:
Reactive distillation (RD) simulations, as demonstrated for dimethyl maleate synthesis , can guide optimization:
Simulation Tools: Use Aspen Plus V11 to model reaction kinetics and separation efficiency.
Optimal Parameters:
Q. Table 2: RD Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Theoretical Stages | 17 | Maximizes conversion (~98%) |
| Reflux Ratio | 0.25 | Balances energy use/purity |
| Feed Ratio (Reactant:Solvent) | 1:5 | Reduces byproduct formation |
Advanced: How do pharmacokinetic properties of this compound compare to its parent compound in preclinical models?
Methodological Answer:
Design comparative in vivo studies using:
- Dosing Regimens: Administer equimolar doses of Tolperisone HCl and this compound to rodents.
- Metrics: Measure plasma half-life (t₁/₂), AUC, and CNS penetration via LC-MS/MS.
- Behavioral Tests: Assess motor coordination (rotarod test) and sedation levels, as Tolperisone lacks driving impairment .
Key Consideration: Monitor metabolites using high-resolution mass spectrometry to identify hydroxylation pathways.
Advanced: What experimental approaches resolve contradictions in reported toxicological data for this compound?
Methodological Answer:
Address discrepancies (e.g., acute vs. chronic toxicity) through:
Dose-Response Studies: Conduct OECD Guideline 423 trials across multiple species (rats, zebrafish) to refine LD₅₀ values .
Cytotoxicity Assays: Use HepG2 cells to compare mitochondrial toxicity (MTT assay) and oxidative stress (ROS detection).
Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies .
Note: Cross-validate in vitro and in vivo results to account for interspecies variability.
Advanced: What receptor interaction mechanisms underlie the pharmacological effects of this compound?
Methodological Answer:
Use a combination of:
- Molecular Docking: Simulate binding affinities to voltage-gated sodium channels (Nav1.4) and NMDA receptors using AutoDock Vina.
- Electrophysiology: Perform patch-clamp assays on dorsal root ganglion neurons to assess ion channel modulation.
- Comparative Studies: Benchmark against Tolperisone’s known calcium channel blockade .
Hypothesis: The hydroxyl group may enhance hydrogen bonding with channel residues, altering potency or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
